molecular formula C39H64N7O17P3S-4 B1264302 trans-2-octadecenoyl-CoA(4-)

trans-2-octadecenoyl-CoA(4-)

Cat. No. B1264302
M. Wt: 1028 g/mol
InChI Key: NBCCUIHOHUKBMK-ZDDAFBBHSA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-octadecenoyl-CoA(4-) is a 2,3-trans-enoyl CoA(4-) arising from deprotonation of the phosphate and diphosphate groups of trans-2-octadecenoyl-CoA;  major species at pH 7.3. It is a 2,3-trans-enoyl CoA(4-) and an octadecenoyl-CoA(4-). It is a conjugate base of a trans-2-octadecenoyl-CoA.

Scientific Research Applications

Lipid Metabolism and Cellular Functions

Trans-2-octadecenoyl-CoA is implicated in the modulation of lipid metabolism within cells. It is involved in the process of fatty acid desaturation, which is a critical step in the synthesis of unsaturated fatty acids. These fatty acids are essential components of cell membranes and play pivotal roles in maintaining membrane fluidity and functionality. Research has shown that specific isomers of conjugated linoleic acid (CLA), including trans-2-octadecenoyl-CoA, can influence lipid metabolism by affecting enzymes such as lipoprotein lipase and stearoyl-CoA desaturase, which are key regulators of lipid uptake and synthesis in adipocytes and liver cells (Pariza, Park, & Cook, 2001).

Gene Regulation and Transcription Control

Trans-2-octadecenoyl-CoA also plays a role in the regulation of gene expression, particularly in the context of transcription control. The molecule may influence the activity of transcription factors and other regulatory proteins, thereby modulating the expression of genes involved in various cellular processes. This aspect of trans-2-octadecenoyl-CoA's function is crucial for understanding how lipid-derived molecules can serve as signaling entities that link metabolic status to gene expression (Engstrom & Pfleger, 2017).

Chromatin Regulation and Epigenetics

Recent studies have highlighted the role of acyl-CoA molecules, including trans-2-octadecenoyl-CoA, in chromatin regulation and epigenetics. These molecules can serve as donors for various acyl modifications on histone proteins, thereby influencing chromatin structure and gene expression. The compartmentalization of acyl-CoA metabolism within cells suggests a nuanced mechanism through which trans-2-octadecenoyl-CoA and similar molecules could regulate epigenetic marks and thereby affect gene expression and cellular phenotypes (Trefely, Lovell, Snyder, & Wellen, 2020).

Therapeutic Potential and Health Implications

Trans-2-octadecenoyl-CoA and its related compounds have been studied for their potential health implications and therapeutic applications. For instance, specific isomers of CLA, which include trans-2-octadecenoyl-CoA derivatives, have been investigated for their anti-obesity and anti-carcinogenic properties. These studies provide a foundation for exploring trans-2-octadecenoyl-CoA as a potential therapeutic agent in the treatment of metabolic disorders and cancer (Pariza, Park, & Cook, 2001).

properties

Product Name

trans-2-octadecenoyl-CoA(4-)

Molecular Formula

C39H64N7O17P3S-4

Molecular Weight

1028 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(E)-octadec-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h18-19,26-28,32-34,38,49-50H,4-17,20-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/p-4/b19-18+/t28-,32-,33-,34+,38-/m1/s1

InChI Key

NBCCUIHOHUKBMK-ZDDAFBBHSA-J

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Canonical SMILES

CCCCCCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-octadecenoyl-CoA(4-)
Reactant of Route 2
trans-2-octadecenoyl-CoA(4-)
Reactant of Route 3
Reactant of Route 3
trans-2-octadecenoyl-CoA(4-)
Reactant of Route 4
Reactant of Route 4
trans-2-octadecenoyl-CoA(4-)
Reactant of Route 5
Reactant of Route 5
trans-2-octadecenoyl-CoA(4-)
Reactant of Route 6
Reactant of Route 6
trans-2-octadecenoyl-CoA(4-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.